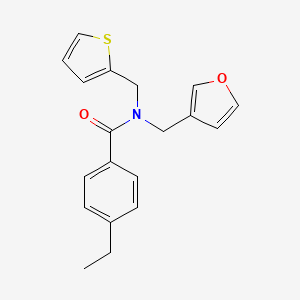
4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H19NO2S and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including a benzamide core with ethyl, furan, and thiophene moieties, suggest potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Where:
- Benzamide Core : Provides a platform for biological activity.
- Furan and Thiophene Rings : Contribute to the compound's chemical reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Potential : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Mechanism of Action : It may act by inhibiting specific enzymes or receptors involved in cell proliferation and survival.
Antimicrobial Activity
A study evaluating various benzamide derivatives indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that this compound may also possess similar properties .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective inhibition of cell growth. For example, compounds structurally related to this benzamide showed IC50 values between 0.11 and 2.78 μM against MCF-7 cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HeLa | 1.54 |
| This compound | MCF-7 | TBD |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have highlighted the potential of benzamide derivatives in drug discovery:
- Study on Anticancer Activity : A recent study found that modifications on the benzamide core significantly influenced anticancer potency. Compounds with electron-withdrawing groups exhibited higher activity against MCF-7 cells, suggesting that similar modifications could enhance the activity of this compound .
- Evaluation of Antimicrobial Properties : In a comparative study, various derivatives were tested against common bacterial strains, with results showing promising antimicrobial effects at low concentrations .
Eigenschaften
IUPAC Name |
4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-15-5-7-17(8-6-15)19(21)20(12-16-9-10-22-14-16)13-18-4-3-11-23-18/h3-11,14H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYFCKVXCVVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














